molecular formula C6H3F3N2S2 B13160115 2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole

2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B13160115
M. Wt: 224.2 g/mol
InChI Key: VAVSVKRDFSNIII-UHFFFAOYSA-N
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Description

2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group and the isothiocyanate group in this compound makes it particularly interesting for various chemical and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base.

    Addition of the Isothiocyanate Group: The isothiocyanate group can be introduced by reacting the corresponding amine with thiophosgene (CSCl2) or by using other isothiocyanate reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the isothiocyanate group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino-thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophiles such as amines and thiols, forming covalent bonds. This reactivity can lead to the modification of proteins and enzymes, potentially altering their function. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Isothiocyanatomethyl)-1,3-thiazole: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    4-(Trifluoromethyl)-1,3-thiazole:

    2-(Methylthio)-4-(trifluoromethyl)-1,3-thiazole: Contains a methylthio group instead of an isothiocyanate group, leading to different chemical behavior.

Uniqueness

2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole is unique due to the combination of the trifluoromethyl and isothiocyanate groups. This combination imparts distinct reactivity and properties, making it valuable for various applications in chemistry, biology, medicine, and industry.

Biological Activity

The compound 2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole is a member of the thiazole family, which has gained attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

C6H4F3N2S\text{C}_6\text{H}_4\text{F}_3\text{N}_2\text{S}

This compound features a thiazole ring substituted with an isothiocyanate group and a trifluoromethyl group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer , antimicrobial , and anti-inflammatory properties. Below is a summary of its biological activities.

Anticancer Activity

Studies have demonstrated that thiazole derivatives, including this compound, possess potent anticancer effects against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through multiple pathways, including the inhibition of key signaling proteins involved in cell proliferation and survival.
  • Case Studies :
    • In one study, thiazole derivatives were tested against the MCF-7 breast cancer cell line, showing significant antiproliferative activity with an IC50 value in the low micromolar range .
    • Another investigation highlighted its ability to induce cell cycle arrest at the G1 phase and promote necrosis in treated cells .
CompoundCell LineIC50 (µM)Mechanism of Action
2-IT-4TFMCF-7~5.73Apoptosis induction, VEGFR-2 inhibition
2-IT-4TFMDA-MB-231~12.15Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Thiazoles have been recognized for their activity against bacteria and fungi due to their ability to interfere with microbial metabolism.

  • Research Findings : Thiazole derivatives have shown effectiveness against strains of Staphylococcus aureus and Candida albicans . The presence of the isothiocyanate group enhances the antimicrobial potency by disrupting microbial cell membranes.

Anti-inflammatory Properties

Beyond its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity.

  • Mechanism : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX . This suggests potential applications in treating inflammatory diseases.

In Silico Studies

In silico molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate a strong interaction with VEGFR-2, supporting its role as an anticancer agent .

Properties

Molecular Formula

C6H3F3N2S2

Molecular Weight

224.2 g/mol

IUPAC Name

2-(isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C6H3F3N2S2/c7-6(8,9)4-2-13-5(11-4)1-10-3-12/h2H,1H2

InChI Key

VAVSVKRDFSNIII-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CN=C=S)C(F)(F)F

Origin of Product

United States

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